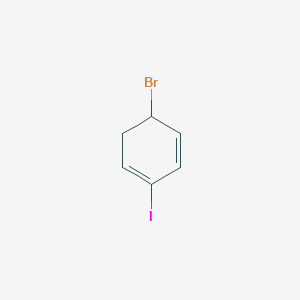
1-bromo-4-iodo(2H)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-iodo(2H)benzene is a mixed aryl halide, specifically an aryl bromide and aryl iodide, with the chemical formula C₆H₄BrI. This compound is known for its unique reactivity due to the presence of both bromine and iodine atoms on the benzene ring. It is a colorless solid with a melting point of 91°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-iodo(2H)benzene can be synthesized through a multi-step process. One common laboratory method involves the treatment of 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar diazotization and halogenation reactions, optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-iodo(2H)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be selectively coupled to a terminal acetylene in the Sonogashira coupling reaction, leaving the bromine atom unreacted.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of halogens suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Sonogashira Coupling: This reaction typically involves palladium catalysts and copper co-catalysts in the presence of a base, such as triethylamine, under mild conditions.
Major Products Formed
Bis(4-bromophenyl)acetylene: Formed through symmetrical Sonogashira coupling with trimethylsilylacetylene.
Aplicaciones Científicas De Investigación
1-Bromo-4-iodo(2H)benzene has several applications in scientific research:
Organic Synthesis: Used as a reagent for in situ desilylation and coupling of silylated alkynes.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism of action for 1-bromo-4-iodo(2H)benzene primarily involves its reactivity in substitution reactions. The iodine atom, being more reactive, participates in coupling reactions, while the bromine atom remains intact under mild conditions . This selective reactivity is crucial for synthesizing complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dibromobenzene
- 1,4-Diiodobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
1-Bromo-4-iodo(2H)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, allowing for selective reactivity in synthetic applications. This dual functionality makes it a valuable compound in organic synthesis and material science .
Propiedades
Fórmula molecular |
C6H6BrI |
|---|---|
Peso molecular |
284.92 g/mol |
Nombre IUPAC |
5-bromo-2-iodocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H6BrI/c7-5-1-3-6(8)4-2-5/h1,3-5H,2H2 |
Clave InChI |
NFOYUVKIRJRIEK-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C=CC1Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















